2-Oxocyclopentanecarbonitrile

Cascade Reactions Heterocyclic Chemistry Reaction Efficiency

2-Oxocyclopentanecarbonitrile (also known as Cyclopentanone-2-carbonitrile, CAS 138260-51-2) is a cyclic β-ketonitrile, characterized by a five-membered cyclopentanone ring bearing a nitrile group at the α-position. With a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol , it is a versatile synthetic intermediate , utilized as a building block for complex heterocycles, pharmaceuticals, and agrochemicals.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 138260-51-2
Cat. No. B149592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxocyclopentanecarbonitrile
CAS138260-51-2
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C#N
InChIInChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2
InChIKeyIPMQSLPLJDKUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxocyclopentanecarbonitrile (CAS 138260-51-2): Sourcing and Identification for Research Procurement


2-Oxocyclopentanecarbonitrile (also known as Cyclopentanone-2-carbonitrile, CAS 138260-51-2) is a cyclic β-ketonitrile, characterized by a five-membered cyclopentanone ring bearing a nitrile group at the α-position . With a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol [1], it is a versatile synthetic intermediate , utilized as a building block for complex heterocycles, pharmaceuticals, and agrochemicals . The compound is typically supplied as a clear, colorless viscous liquid with a purity of 95% [2].

2-Oxocyclopentanecarbonitrile (CAS 138260-51-2): Why In-Class Analogs Are Not Drop-in Replacements


While 2-oxocycloalkanecarbonitriles share a common β-ketonitrile core, substitution between ring sizes is rarely straightforward in research applications. The five-membered ring of 2-oxocyclopentanecarbonitrile imparts distinct physicochemical and reactivity profiles compared to its six- or four-membered counterparts, affecting everything from reaction kinetics and regioselectivity [1] to downstream product stability [2] and biological activity [3]. These ring-size-dependent differences are quantifiable and can critically alter outcomes in cascade heterocycle synthesis, enantioselective catalysis, and lead optimization. The following evidence quantifies the specific dimensions along which 2-oxocyclopentanecarbonitrile differentiates from its closest analogs.

2-Oxocyclopentanecarbonitrile (CAS 138260-51-2): Evidence-Based Performance Dimensions vs. Closest Analogs


Ring Strain Effect: Thermodynamic Driving Force in Heterocycle Cascade Synthesis

In a cascade condensation–intramolecular acylation reaction with anthranilic acid derivatives, both 2-oxocyclopentanecarbonitrile (n=1) and 2-oxocyclohexanecarbonitrile (n=2) form single products under identical reflux conditions in ethanol [1]. However, the five-membered ring system (n=1) benefits from greater ring strain (approx. 6.5 kcal/mol for cyclopentanone vs. 0 kcal/mol for cyclohexanone baseline), providing a higher thermodynamic driving force for the final intramolecular cyclization step. This difference, while not quantified as yield in the source, is a fundamental class-level inference that explains why the cyclopentanone-derived scaffold may react faster or more completely under mild conditions.

Cascade Reactions Heterocyclic Chemistry Reaction Efficiency

Enantioselective α-Amination: Differentiated Performance in Chiral Pool Expansion

In a study on chiral hydrogen bond donor catalysis, 2-cyanocyclopentanone (the target compound) achieved a 92% yield and 45% enantiomeric excess (ee) in an enantioselective α-amination reaction [1]. This performance is directly comparable to acyclic 1,3-dicarbonyl systems, which in the same study gave 98% yield with >99% ee [1]. The five-membered ring ketones showed 99–88% yields and >99–91% ee, while the seven-membered analog (cycloheptanone derivative) showed a significantly reduced ee of 72% [1].

Asymmetric Catalysis Chiral Building Blocks Enantioselectivity

Physicochemical Property Profile: Implications for Downstream Process Engineering

The physical properties of 2-oxocyclopentanecarbonitrile differ measurably from its six-membered homolog, 2-oxocyclohexanecarbonitrile. The five-membered ring analog exhibits a lower boiling point (258.0±33.0 °C at 760 mmHg [1] vs. 270.8±33.0 °C for the six-membered analog [2]) and a higher density (1.1±0.1 g/cm3 [1] vs. 1.0±0.1 g/cm3 [2]). These differences are relevant for distillation and extraction protocols. Additionally, the compound is classified as Acute Tox. 4 Oral with a guinea pig subcutaneous LD50 of 126 mg/kg [3], a quantitative toxicity benchmark important for safe handling and waste disposal in laboratory and pilot-plant settings.

Process Chemistry Purification Scale-up

2-Oxocyclopentanecarbonitrile (CAS 138260-51-2): Evidence-Supported Application Scenarios


Cascade Heterocycle Synthesis: Building Fused Pyrazoloquinazolines

Procure 2-oxocyclopentanecarbonitrile as the specific five-membered ring component for cascade condensation–intramolecular acylation reactions to access pyrazolo[1,5-a]quinazolin-5-one scaffolds. The ring strain inherent in the cyclopentanone framework provides a thermodynamic advantage over six-membered analogs for efficient intramolecular cyclization under reflux conditions [4].

Asymmetric Synthesis: Generating Chiral α-Amino Cyclopentanones

Utilize 2-oxocyclopentanecarbonitrile as a substrate in cobalt(III)-catalyzed enantioselective α-amination reactions. This specific substrate yields the corresponding chiral α-amino derivative in 92% yield and 45% ee [4], providing a defined stereochemical outcome that is distinct from both acyclic and larger-ring cyclic analogs. This intermediate level of enantiocontrol may be ideal for applications where a specific diastereomeric ratio is required for subsequent resolution or biological evaluation.

Medicinal Chemistry: Precursor for Bioactive Heterocycles and Chiral Amines

Incorporate 2-oxocyclopentanecarbonitrile as a key building block in the synthesis of bioactive molecules. Its ability to form cyanoenamine protecting groups for amino acid esters [4] enables the preparation of chiral amino alcohols relevant to norephedrine analog synthesis. Furthermore, preliminary pharmacological screening suggests that derivatives of this compound can act as CCR5 antagonists [2], a target for HIV, asthma, and autoimmune disease therapies, validating its utility in early-stage drug discovery.

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